Colchicine

Description

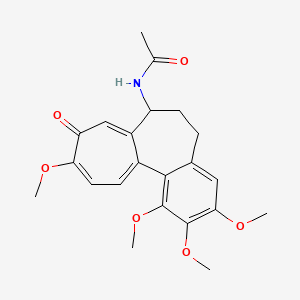

Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Record name | COLCHICINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024845 | |

| Record name | Colchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998) | |

| Record name | COLCHICINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene; freely sol in alcohol or chloroform; practically insoluble in petroleum ether, SOL IN METHANOL; SLIGHTLY SOL IN CARBON TETRACHLORIDE, At 25 °C, 4.5 g/100 g water | |

| Record name | COLCHICINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COLCHICINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Beta-lumicolchicine, Colchiceine, Colchicoside, N-deacetyl-N-formylcolchicine, For more Impurities (Complete) data for COLCHICINE (6 total), please visit the HSDB record page. | |

| Record name | COLCHICINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate, Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene | |

CAS No. |

64-86-8 | |

| Record name | COLCHICINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Colchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | colchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | colchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Colchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Colchicine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML2Y3J35T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COLCHICINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 to 302 °F (EPA, 1998), 142-150 °C | |

| Record name | COLCHICINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COLCHICINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Colchicine's Interaction with Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably in the treatment of gout. Its potent anti-mitotic and anti-inflammatory properties stem from its well-characterized interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on microtubules, detailing its binding characteristics, effects on microtubule dynamics, and the downstream cellular consequences. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this classic microtubule-targeting agent.

Core Mechanism of Action: Binding and Destabilization

The primary mechanism of action of this compound is its direct interaction with tubulin, which leads to the disruption of microtubule dynamics.[1][2] This process can be broken down into several key stages:

-

Binding to the this compound Binding Site (CBS): this compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3][4] This binding site is located at the interface between the α- and β-tubulin subunits.[3][4][5] X-ray crystallography studies have revealed that the trimethoxyphenyl ring of this compound is oriented within a hydrophobic pocket of β-tubulin, while the tropolone (B20159) ring interacts with residues on α-tubulin.[4][6] This binding is characterized by a slow association and a very slow dissociation, making it poorly reversible.[1][7]

-

Induction of a Conformational Change: Upon binding, this compound induces a conformational change in the tubulin dimer, causing it to adopt a curved structure.[3][8] This altered conformation is incompatible with the straight protofilament structure required for microtubule assembly.[8] The steric clash between the this compound-bound tubulin and adjacent subunits prevents its proper incorporation into the microtubule lattice.[3]

-

Inhibition of Microtubule Polymerization: The formation of the tubulin-colchicine complex effectively sequesters soluble tubulin dimers, preventing them from adding to the growing ends of microtubules.[2][3] Even at substoichiometric concentrations, where only a small fraction of tubulin is bound to this compound, the incorporation of a single tubulin-colchicine complex at the microtubule end can act as a "poison," kinetically stabilizing the microtubule by preventing further subunit addition and loss.[9][10] This leads to a potent inhibition of microtubule polymerization.[3][11]

-

Promotion of Microtubule Depolymerization: At higher concentrations, this compound actively promotes the depolymerization of existing microtubules.[1] By shifting the equilibrium towards disassembly, this compound leads to a net loss of microtubule polymer mass within the cell. However, at low concentrations, this compound can paradoxically stabilize microtubules.[4]

The following diagram illustrates the binding of this compound to the tubulin dimer and its subsequent effect on microtubule polymerization.

Caption: this compound binds to soluble αβ-tubulin, inducing a conformational change that prevents its incorporation into microtubules, thereby inhibiting polymerization.

Quantitative Data on this compound-Tubulin Interaction

The interaction of this compound with tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for this compound and other this compound-site binding inhibitors.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) for Tubulin Polymerization | Source Organism/Cell Line | Reference |

| This compound | ~1 - 8.1 | Bovine Brain | [12] |

| This compound | 1.4 x 10⁻⁴ M (Ki) | Rose | [13] |

| This compound | 8.8 x 10⁻⁷ M (Ki) | Bovine Brain | [13] |

| Nocodazole | ~5 | Not Specified | [14] |

| Combretastatin A-4 | ~2.5 | Not Specified | [14] |

| Podophyllotoxin | Potent Inhibitor | Not Specified | [14] |

Table 2: Binding Affinities of this compound and Analogs to Tubulin

| Ligand | Tubulin Isotype/Source | Binding Constant (Kd/Ki/Ka) | Reference |

| This compound | Bovine Brain | Ka = 2.46 x 10⁶ M⁻¹ | [13] |

| This compound | Rose | Ka = 9.7 x 10² M⁻¹ | [13] |

| This compound | αβII-tubulin | Ka = 0.24 x 10⁶ M⁻¹ | [15] |

| This compound | αβIII-tubulin | Ka = 0.12 x 10⁶ M⁻¹ | [15] |

| This compound | αβIV-tubulin | Ka = 3.31 x 10⁶ M⁻¹ | [15] |

| DAMA-Colchicine | αβII tubulin isotype | ΔEbind = -56.74 kcal/mol | [14] |

| DAMA-Colchicine | αβIII tubulin isotype | ΔEbind = -51.95 kcal/mol | [14] |

| DAMA-Colchicine | αβIV tubulin isotype | ΔEbind = -64.45 kcal/mol | [14] |

| Tubulin-Colchicine Complex | Microtubule Ends | Ki = 0.16 µM | [16] |

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.787 | [14] |

| A549 | Lung Cancer | >50 | [12] |

| HCT116 | Colon Cancer | >50 | [12] |

| MDA-MB-231 | Breast Cancer | >50 | [12] |

| HT-29 | Colon Cancer | Induces apoptosis at 1 µg/ml | [8] |

Downstream Cellular Signaling Pathways

The disruption of the microtubule network by this compound triggers a cascade of downstream signaling events, impacting various cellular processes.

-

Mitotic Arrest and Apoptosis: The most prominent consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase.[3] This is due to the failure to form a functional mitotic spindle, which activates the spindle assembly checkpoint and ultimately leads to programmed cell death (apoptosis).[4]

-

Inflammation and Inflammasome Inhibition: this compound's anti-inflammatory effects are mediated, in part, by its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][2] This leads to reduced production of pro-inflammatory cytokines like IL-1β.[1]

-

Modulation of Kinase Signaling Pathways: this compound has been shown to influence several kinase signaling pathways. It can inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[5] In some cancer cells, this compound-induced apoptosis is mediated through the activation of the p38 MAPK pathway and c-Jun N-terminal kinase (JNK) signaling.[8]

-

Rho GTPase Signaling: Microtubule dynamics are intricately linked to the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. This compound-induced microtubule depolymerization can lead to the activation of RhoA, which in turn promotes the formation of actin stress fibers.[16] this compound also inhibits the RhoA/ROCK pathway, which can affect caspase-1 activation and IL-1β release.[16] Furthermore, this compound has been shown to disrupt the SRC/RAC1-phospho-PLCγ1-Ca²⁺ signaling pathway, which is involved in cartilage degeneration.[17]

-

Calcium Signaling: Disruption of microtubules by this compound has been shown to reversibly enhance calcium signaling in cardiac myocytes, potentially through the modulation of adenylyl cyclase activity and ryanodine (B192298) receptor phosphorylation.[18][19][20]

The following diagram provides a simplified overview of some of the key signaling pathways affected by this compound-induced microtubule disruption.

Caption: this compound-induced microtubule disruption triggers multiple downstream signaling pathways, leading to mitotic arrest, apoptosis, and modulation of inflammatory and cytoskeletal signaling.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to study the effects of this compound on microtubules. Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) of the solution.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (>99% pure, e.g., from bovine brain) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.

-

Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

-

Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in General Tubulin Buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate reader to 37°C.

-

On ice, add the following to each well of a 96-well plate:

-

General Tubulin Buffer

-

GTP solution (to a final concentration of 1 mM)

-

Test compound at various concentrations (include a vehicle control, e.g., DMSO).

-

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15][21]

-

Competitive this compound Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the this compound site on tubulin by measuring its ability to displace this compound, which results in a decrease in the intrinsic fluorescence of the tubulin-colchicine complex.

Workflow Diagram:

Caption: Workflow for the competitive this compound binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable binding buffer.

-

Prepare a solution of this compound (e.g., 3 µM) in the same buffer.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a microplate, mix the purified tubulin and this compound solutions.

-

Add varying concentrations of the test compound to the wells. Include a vehicle control and a positive control (e.g., podophyllotoxin).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.[10]

-

A decrease in fluorescence intensity in the presence of the test compound indicates displacement of this compound from its binding site.

-

Calculate the percentage of inhibition of this compound binding at each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[21]

-

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay allows for the visualization of the microtubule network within cells and the assessment of its disruption by this compound.

Workflow Diagram:

Caption: Workflow for immunofluorescence staining of microtubules.

Methodology:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween-20) for 1 hour.

-

Incubate the cells with a primary antibody specific for tubulin (e.g., rabbit anti-β-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[3]

-

Wash the cells extensively with PBS containing 0.05% Tween-20.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[22]

-

-

Imaging:

-

Wash the cells and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence or confocal microscope. Disruption of the microtubule network (e.g., depolymerization, fragmentation) will be apparent in this compound-treated cells compared to the well-defined filamentous network in control cells.[23][24]

-

Conclusion

This compound's mechanism of action on microtubules is a well-established paradigm for microtubule-destabilizing agents. Its specific binding to the this compound binding site on β-tubulin, subsequent induction of a conformational change, and inhibition of polymerization provide a clear molecular basis for its potent biological effects. The disruption of microtubule dynamics by this compound has profound consequences for the cell, leading to mitotic arrest, apoptosis, and the modulation of numerous signaling pathways involved in inflammation and cytoskeletal regulation. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other this compound-site inhibitors, facilitating further research and drug development in this important area.

References

- 1. A quantitative analysis of tubulin-colchicine binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound prevents oxidative stress-induced endothelial cell senescence via blocking NF-κB and MAPKs: implications in vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Response of microtubules to the addition of this compound and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of potent tubulin inhibitors targeting the this compound binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]

- 15. benchchem.com [benchchem.com]

- 16. This compound --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound protects against cartilage degeneration by inhibiting MMP13 expression via PLC-γ1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 20. Microtubule disruption by this compound reversibly enhances calcium signaling in intact rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Colchicine Binding Site on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural product isolated from Colchicum autumnale, has been a subject of scientific inquiry for centuries due to its potent antimitotic properties. Its primary mechanism of action involves binding to the tubulin heterodimer, the fundamental building block of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making the this compound binding site a critical target for the development of anticancer agents. This technical guide provides a comprehensive overview of the this compound binding site on tubulin, detailing its location, the key amino acid residues involved in ligand interaction, and the conformational changes induced upon binding. Furthermore, this guide presents detailed methodologies for key experimental techniques used to study this interaction and summarizes quantitative binding data for this compound and its analogs. Finally, it elucidates the downstream signaling pathways triggered by this compound's binding to tubulin, offering a complete picture for researchers and drug development professionals in the field of oncology and cytoskeletal biology.

The this compound Binding Site: A Strategic Target

The this compound binding site is located at the interface between the α- and β-tubulin subunits of the heterodimer, though it is primarily situated within the β-tubulin subunit.[1][2][3] This strategic location allows this compound to interfere with the conformational changes required for tubulin polymerization into microtubules.

Location and Key Amino Acid Residues

The binding pocket for this compound is a complex and dynamic region involving several secondary structural elements of both α- and β-tubulin. Key structural components of the binding site include helices H7 and H8, and β-sheets S8 and S9 of the β-tubulin intermediate domain, as well as the T7 loop of β-tubulin and the T5 loop of α-tubulin.[3]

X-ray crystallography and mutagenesis studies have identified several critical amino acid residues that directly interact with this compound and other this compound site inhibitors (CSIs). The trimethoxyphenyl (A-ring) of this compound is oriented within a hydrophobic pocket in β-tubulin, in close proximity to Cysβ241 .[2] The tropolone (B20159) (C-ring) of this compound forms hydrogen bonds with residues in the α-tubulin subunit, specifically with the main-chain atoms of Thrα179 and Valα181 . Other significant residues that contribute to the binding affinity through hydrophobic and van der Waals interactions are listed in the table below. The specific residues can vary slightly between different tubulin isotypes.[4]

Conformational Changes upon Binding

The binding of this compound to tubulin induces a significant conformational change in the heterodimer. Tubulin dimers can exist in two principal conformations: a "straight" conformation, which is compatible with incorporation into the microtubule lattice, and a "curved" conformation. This compound binding stabilizes the curved conformation of the tubulin dimer.[3] This is achieved by preventing the necessary conformational switch to the straight form, creating a steric clash that physically blocks the addition of the this compound-bound tubulin dimer to a growing microtubule end.[2] This ultimately leads to the inhibition of microtubule polymerization and the destabilization of existing microtubules.

Quantitative Analysis of this compound-Tubulin Interaction

The affinity of this compound and its analogs for the tubulin binding site has been quantified using various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for tubulin polymerization are key parameters used to evaluate the potency of these compounds.

| Compound | Assay Type | Parameter | Value | Cell Line/System |

| This compound | Tubulin Polymerization Inhibition | IC50 | 1.6 µM - 2.1 µM | Purified tubulin |

| This compound | Fluorescence Quenching | Kd | ~0.5 µM | Purified tubulin |

| Podophyllotoxin | Competitive Binding | Kd | ~0.55 µM | Rat brain tubulin |

| Nocodazole | Fluorescence Quenching | Kd | 0.29 - 1.54 µM | Tubulin Isotypes |

| Combretastatin A-4 | Tubulin Polymerization Inhibition | IC50 | ~2.1 µM | Purified tubulin |

Note: The reported values can vary depending on the specific experimental conditions, including tubulin isotype, temperature, and buffer composition.

| Interacting Residue | Tubulin Subunit | Type of Interaction |

| Cysβ241 | β-tubulin | Proximity to A-ring, potential for covalent modification by some analogs |

| Leuβ242 | β-tubulin | Hydrophobic |

| Leuβ248 | β-tubulin | Hydrophobic |

| Alaβ250 | β-tubulin | Hydrophobic |

| Valβ318 | β-tubulin | Hydrophobic |

| Thrα179 | α-tubulin | Hydrogen bond with C-ring |

| Valα181 | α-tubulin | Hydrogen bond with C-ring |

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by this compound triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest at the G2/M Phase

By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[5] This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are properly attached to the spindle microtubules.[6] Prolonged activation of the SAC due to persistent microtubule disruption is a key trigger for apoptosis.

Induction of Apoptosis

The sustained mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This process is mediated by the intrinsic (mitochondrial) pathway. Key events in this pathway include:

-

Bcl-2 Family Protein Regulation: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[2]

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3.[7]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[5]

Some studies have also implicated the activation of the p38 MAPK signaling pathway in this compound-induced apoptosis.[1][7]

References

- 1. This compound induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the this compound Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular interactions at the this compound binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphasic kinetics of the this compound-tubulin interaction: role of amino acids surrounding the A ring of bound this compound molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

molecular mechanism of colchicine-induced microtubule depolymerization

An In-depth Technical Guide to the Core Molecular Mechanism of Colchicine-Induced Microtubule Depolymerization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for their function and makes them a key target for therapeutic intervention, particularly in oncology. This compound, a natural alkaloid derived from the autumn crocus (Colchicum autumnale), is a classic anti-mitotic agent that disrupts microtubule dynamics. It exerts its potent biological effects by binding directly to tubulin, the protein subunit of microtubules, thereby inhibiting polymerization and leading to a cascade of downstream cellular events. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its binding interaction with tubulin, the resultant conformational changes, and the kinetic and thermodynamic principles governing this process. We further detail common experimental protocols for studying these interactions and present key quantitative data for reference.

The Molecular Mechanism of this compound-Tubulin Interaction

The primary mechanism of action of this compound is the disruption of microtubule polymerization.[1][2][3] This is not achieved by cleaving existing polymers but by sequestering the basic building blocks—tubulin heterodimers—and "poisoning" the growing ends of microtubules.

The this compound Binding Site on Tubulin

X-ray crystallography has revealed that this compound binds with high affinity to a specific site on the tubulin heterodimer.[4][5] The binding pocket is located at the interface between the α- and β-tubulin subunits, although it is primarily buried within the β-subunit.[5][6]

-

Location: The site is situated between helix H7, loop T7, and helix H8 of the β-subunit and loop T7 of the α-subunit.[6]

-

Key Interactions: The trimethoxyphenyl (A-ring) of this compound orients into a hydrophobic pocket within β-tubulin, close to Cysβ241.[4][7] The tropolone (B20159) ring (C-ring) of this compound forms crucial hydrogen bonds with residues in the α-subunit, specifically with the main-chain atoms of Thrα179 and Valα181.[7] This interfacial binding is critical for the subsequent conformational changes that inhibit polymerization.

Binding Kinetics and Induced Conformational Changes

The binding of this compound to tubulin is a complex, temperature-dependent process that occurs via a two-step mechanism.[8][9]

-

Initial Rapid, Low-Affinity Binding: this compound first binds reversibly to tubulin in a rapid, low-affinity step.[9][10]

-

Slow Conformational Change: This initial binding is followed by a slow, rate-limiting conformational change in the tubulin dimer, which results in a high-affinity, nearly irreversible complex.[8][9][11]

This conformational change is the central event in this compound's mechanism. Upon binding, this compound induces a curve in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice.[4][6] This "curved" tubulin-colchicine complex acts as a cap at the microtubule end, effectively blocking further polymerization.[4] Some studies suggest this involves the localized unfolding of a small region in the C-terminal domain of β-tubulin.[12]

Substoichiometric Poisoning of Microtubule Ends

This compound is remarkably potent, inhibiting microtubule polymerization at concentrations significantly lower than the total tubulin concentration. This phenomenon is known as "substoichiometric poisoning".[13][14]

The mechanism involves the incorporation of a tubulin-colchicine (TC) complex at the growing "plus" end of a microtubule.[13][15] The presence of even a single TC complex, with its induced curvature, physically obstructs the addition of subsequent, straight tubulin dimers.[15] This stalls microtubule growth and disrupts the protective GTP-tubulin cap, which is essential for microtubule stability. Loss of the GTP cap triggers a rapid switch from polymerization to depolymerization, an event known as a "catastrophe," leading to the net disassembly of the microtubule.[7] While this compound can also induce the disassembly of pre-formed microtubules, this process is notably slow.[15]

Quantitative Data: Binding and Inhibition Constants

The interaction between this compound and tubulin has been characterized by various biophysical methods. The following table summarizes key quantitative parameters.

| Parameter | Description | Value | Method | Reference |

| K1 | Association constant for the initial rapid binding step of colchicide (B1197663) (a this compound analog). | 5,300 ± 300 M⁻¹ | Fluorescence Kinetics | [10] |

| k2 | Rate constant for the slow conformational change step of colchicide. | 0.071 ± 0.002 s⁻¹ | Fluorescence Kinetics | [10] |

| Kd | Dissociation constant for a high-affinity allothis compound (B1217306) spin probe. | 8 µM | EPR Titration | [16] |

| ΔG | Change in Gibbs Free Energy for tubulin subunit interaction (without this compound). | -41.05 to -48.51 kcal/mol | Molecular Dynamics | [17] |

| ΔG | Change in Gibbs Free Energy for tubulin subunit interaction (with this compound). | -26.92 to -35.63 kcal/mol | Molecular Dynamics | [17] |

| IC50 | Half-maximal inhibitory concentration for in vitro tubulin polymerization. | ~1 - 2.5 µM | Turbidimetry Assay | [18][19] |

Key Experimental Protocols

Investigating the effects of this compound and other this compound-site binding inhibitors (CBSIs) relies on a set of established in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This is the foundational assay to directly measure a compound's effect on microtubule formation.

-

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be monitored over time by measuring the absorbance at 340 or 350 nm.[18][19] Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor the increase in fluorescence.[20]

-

Materials:

-

Purified tubulin protein (>99% pure)[20]

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[18][20]

-

Glycerol (often used as a polymerization enhancer)[20]

-

Test compound and controls (e.g., DMSO vehicle, paclitaxel (B517696) as a stabilizer)[18][21]

-

Temperature-controlled spectrophotometer or fluorometer with 96-well plate capability.

-

-

Methodology:

-

Prepare a solution of purified tubulin in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution.

-

Aliquot the tubulin-GTP solution into the wells of a pre-chilled 96-well plate.

-

Add the test compound, positive control (this compound), or vehicle control to the appropriate wells.

-

Immediately place the plate into the spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitor the change in absorbance (350 nm) or fluorescence over time (e.g., every 30 seconds for 60-90 minutes).[18]

-

Plot absorbance/fluorescence versus time. Inhibitors like this compound will show a reduced rate and extent of polymerization compared to the vehicle control. The IC50 value is determined by testing a range of compound concentrations.[18]

-

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay provides direct visual evidence of a compound's effect on the microtubule cytoskeleton within intact cells.

-

Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is stained using a primary antibody specific to α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. The nucleus is often counterstained (e.g., with DAPI). The cells are then visualized using fluorescence or confocal microscopy.

-

Methodology:

-

Seed adherent cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 3-24 hours).[20][22]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells using a suitable fixative (e.g., 4% formaldehyde (B43269) or ice-cold methanol).

-

Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Block non-specific antibody binding using a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary anti-tubulin antibody.

-

Wash the cells, then incubate with a fluorescently-labeled secondary antibody and a nuclear stain.[18]

-

Mount the coverslips onto microscope slides and image using a fluorescence microscope. This compound treatment results in a diffuse tubulin stain and loss of the filamentous microtubule network.[22]

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event. It allows for the determination of all thermodynamic parameters (binding affinity Kₐ, enthalpy ΔH, and stoichiometry n) in a single experiment. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. Temperature-dependent ITC experiments can also determine the heat capacity change (ΔCp).[23][24]

-

Methodology:

-

A solution of the test compound is placed in the injection syringe.

-

A solution of purified tubulin is placed in the sample cell of the calorimeter.

-

The compound is titrated into the tubulin solution in small, precise injections.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to extract the thermodynamic parameters.[24]

-

Visualizing the Mechanism and Consequences

The following diagrams illustrate the key molecular and cellular pathways affected by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular interactions at the this compound binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the this compound Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound-Binding Site Inhibitors from Chemistry to Clinic: A Review | MDPI [mdpi.com]

- 8. Interactions of this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the this compound analogues colchicide and isothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound binding to tubulin monomers: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of this compound action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Rapid rate of tubulin dissociation from microtubules in the mitotic spindle in vivo measured by blocking polymerization with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Response of microtubules to the addition of this compound and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding to tubulin of an allothis compound spin probe: interaction with the essential SH groups and other active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Paclitaxel - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Sulfonamide drugs binding to the this compound site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Colchicine-Tubulin Complex: A Deep Dive into its Biochemical Properties and Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a naturally occurring alkaloid, has been a subject of intense scientific scrutiny for its potent antimitotic properties. Its primary mechanism of action involves its interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the biochemical properties of the this compound-tubulin complex, offering insights into its binding kinetics, thermodynamics, and structural features. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Analysis of this compound-Tubulin Binding

The interaction between this compound and tubulin has been quantified by various biophysical techniques. The following tables summarize the key thermodynamic, kinetic, and dissociation constants reported in the literature.

Table 1: Thermodynamic Parameters of this compound-Tubulin Interaction

| Parameter | Value | Conditions | Reference |

| Association Constant (Ka) | 3.2 µM-1 | pH 7.0, 37°C | [1][2] |

| Association Constant (Ka) | (3.9 ± 0.1) x 104 M-1 | Room Temperature | [3][4] |

| Dissociation Constant (KD) | 244 ± 30 nM | 37°C | [5] |

| Dissociation Constant (KD) of brain tubulin-colchicine complex | 2.7 x 10-7 M | 4.6°C | [6] |

| Dissociation Constant (KD) of flagellar outer-doublet tubulin-colchicine complex | 5.0 x 10-7 M | 4.6°C | [6] |

| Enthalpy of Binding (ΔH) | 10 kcal/mole | - | [1][2] |

| Enthalpy of Binding (ΔH) | -26 ± 13 kJ mol-1 | 37°C, pH 7.0 | [7] |

| Entropy Change (ΔS) | 62 entropy units | - | [1][2] |

| Heat Capacity Change (ΔCp) | +264 cal mol-1 K-1 (for a sulfonamide analog) | - | [8][9] |

Table 2: Kinetic Parameters of this compound-Tubulin Interaction

| Parameter | Value | Conditions | Reference |

| Apparent on-rate constant (kon) - Fast Phase (αβs tubulin) | 98.1 M-1s-1 | 37°C | [10] |

| Apparent on-rate constant (kon) - Slow Phase (αβs tubulin) | 26.3 M-1s-1 | 37°C | [10] |

| Dissociation rate constant (koff) - Tetrahymena tubulin | ~680 times greater than brain tubulin | - | [11] |

| Activation Energy of Dissociation | 114 ± 10 kJ mol-1 (purified tubulin) | - | [7] |

| Activation Energy of Dissociation | 94 ± 10 kJ mol-1 (microtubule protein) | - | [7] |

The this compound Binding Site: A Structural Perspective

X-ray crystallography studies have been pivotal in elucidating the three-dimensional structure of the this compound-binding site on tubulin.[12][13] The binding site is located at the interface between the α- and β-tubulin subunits, though it is primarily situated within the β-tubulin subunit.[14][15]

Key features of the this compound binding site include:

-

Hydrophobic Pocket: The trimethoxyphenyl (TMP) moiety (A-ring) of this compound inserts into a hydrophobic pocket within the β-tubulin subunit.[12]

-

Hydrogen Bonding: The tropolone (B20159) ring (C-ring) of this compound forms hydrogen bonds with residues such as Thr179 and Val181 of α-tubulin.[15] The TMP moiety can also form a hydrogen bond with Cys241 of β-tubulin.[15]

-

Conformational Changes: this compound binding induces a significant conformational change in the tubulin dimer, causing it to adopt a curved structure.[14][16] This curvature is incompatible with the straight protofilament structure required for microtubule assembly, thus leading to microtubule destabilization.[12][15] The T7 loop of β-tubulin undergoes a notable switch upon this compound binding.[17]

Experimental Protocols for Studying the this compound-Tubulin Interaction

A variety of experimental techniques are employed to characterize the binding of this compound to tubulin. Below are detailed methodologies for some of the key assays.

Fluorescence Spectroscopy

This method leverages the change in fluorescence properties of this compound upon binding to tubulin.[1][2]

Principle: Free this compound is non-fluorescent in aqueous solution, but it exhibits significant fluorescence when bound to tubulin. This increase in fluorescence can be used to quantify the binding parameters.[1][2]

Protocol:

-

Protein Preparation: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Reaction Setup: In a fluorometer cuvette, add a known concentration of purified tubulin in a suitable buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0).

-

Titration: Add increasing concentrations of this compound to the tubulin solution.

-

Measurement: After incubation at a controlled temperature (e.g., 37°C) to reach equilibrium, measure the fluorescence emission. The excitation maximum is typically around 362 nm, and the emission maximum is around 435 nm.[1][2]

-

Data Analysis: Plot the change in fluorescence intensity as a function of this compound concentration. Fit the data to a suitable binding isotherm (e.g., Scatchard plot) to determine the binding affinity (Ka) and stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.[8][9]

Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures this heat change to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Protocol:

-

Sample Preparation: Prepare solutions of purified tubulin and this compound (or its analogs) in the same buffer to minimize heat of dilution effects. Degas the solutions before use.

-

Instrument Setup: Load the tubulin solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the this compound solution into the tubulin solution while monitoring the heat changes.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information about the this compound-tubulin complex.[12][13]

Principle: By crystallizing the protein-ligand complex and diffracting X-rays through the crystal, the electron density map can be calculated, which allows for the determination of the atomic structure of the complex.

Protocol:

-

Complex Formation: Prepare a stable complex of tubulin and this compound (or a derivative like DAMA-colchicine). Often, tubulin is co-complexed with a stathmin-like domain (SLD) to prevent self-assembly and facilitate crystallization.[12]

-

Crystallization: Screen for crystallization conditions by varying parameters such as pH, temperature, and precipitant concentration.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refinement and Analysis: Refine the atomic model against the experimental data and analyze the interactions between this compound and the amino acid residues in the binding pocket.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing the this compound-tubulin interaction and the downstream signaling effects of microtubule disruption.

References

- 1. Promotion of fluorescence upon binding of this compound to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promotion of Fluorescence upon Binding of this compound to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative characterization of the binding of fluorescently labeled this compound to tubulin in vitro using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Effect of this compound binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonamide drugs binding to the this compound site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biphasic kinetics of this compound-Tubulin interaction : Role of amino acids surrounding the A-ring of bound this compound molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissociation constant of Tetrahymena tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular interactions at the this compound binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular interactions at the this compound binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Effect of this compound Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Structural Analysis of Colchicine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a tricyclic pseudoalkaloid originally extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout and Familial Mediterranean Fever.[1] Its potent biological activities stem from its ability to bind to β-tubulin, thereby disrupting microtubule polymerization and arresting cell division in mitosis.[2][3] This antimitotic property has made this compound and its analogs a subject of intense research in oncology. However, the narrow therapeutic index of this compound, arising from its significant toxicity to normal cells, has limited its clinical application as an anticancer agent.[4]

This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogs. It delves into their structure-activity relationships (SAR), details key experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways they modulate. The aim is to furnish researchers and drug development professionals with a thorough understanding of the core principles guiding the design of novel, more effective, and less toxic this compound-based therapeutics.

Core Structure and Structure-Activity Relationships (SAR)

The this compound molecule is characterized by a trimethoxybenzene A-ring, a seven-membered B-ring with an acetamido group, and a C-ring tropolone (B20159).[1] Structure-activity relationship studies have revealed that modifications to each of these rings can significantly impact tubulin binding affinity and cytotoxic activity.[5]

-

A-Ring: The trimethoxyphenyl A-ring is crucial for high-affinity binding to the this compound binding site on β-tubulin. Modifications to this ring generally lead to a decrease in activity.[2]

-

B-Ring: The B-ring and its C7-acetamido group can tolerate a range of modifications. Alterations at this position have been a key strategy in developing analogs with improved therapeutic profiles.[6]

-

C-Ring: The tropolone C-ring is also essential for activity. Modifications at the C-10 methoxy (B1213986) group have yielded potent analogs, with some substitutions leading to compounds with reduced susceptibility to P-glycoprotein-mediated drug resistance.[7]

The following table summarizes the antiproliferative activity of selected this compound analogs against various cancer cell lines, highlighting the impact of structural modifications.

| Compound | Modification | Cell Line | IC50 (nM) | Reference(s) |

| This compound | - | A549 | 3.9 | [2] |

| MCF-7 | 4.0 | [2] | ||

| HeLa | - | - | ||

| LoVo | - | - | ||

| Thiothis compound | C-10 methoxy replaced by methylthio | - | - | - |

| N-acetylcolchinol (Allothis compound) | B-ring contracted to a six-membered ring | - | - | - |

| Compound 18 | β-lactam bridge in B-ring | MCF-7 | 38 | [2] |

| Compound 19 | β-lactam bridge in B-ring | MCF-7 | 19 | [2] |

| Compound 21 | Thioether β-lactam in B-ring | HT-29 | 15 | [2] |

| Compound 22 | Thioether β-lactam in B-ring | HT-29 | 56 | [2] |

| Compound 16 | Organoselenium isoCA-4 analog | A549 | 3.9 | [2] |

| MDA-MB-231 | 2.2 | [2] | ||

| HEPG2 | 3.0 | [2] | ||

| ABI-231 Analog (Compound 35) | 4-indolyl analog of ABI-231 | Various | 1.6 - 3.7 | [2] |

| DJ95 | This compound binding site agent | A375 | 24.7 ± 4.9 | [8] |

| Quinoline Derivative (Compound 21) | Quinoline scaffold | HepG-2 | 1.78 | [9] |

| HCT-116 | 2.19 | [9] | ||

| MCF-7 | 4.23 | [9] | ||

| Quinoline Derivative (Compound 25) | Quinoline scaffold | HepG-2 | 1.90 | [9] |

| HCT-116 | 1.43 | [9] | ||

| MCF-7 | 4.21 | [9] |

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a general method for modifying the C-10 position of the tropolone ring.

Materials:

-

This compound

-

Desired amine (e.g., heterocyclic or aliphatic amines)

-

Ethanol

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol.

-

Add the desired amine (10.0 equivalents).

-

Stir the mixture at reflux for 1–36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Purify the product by column chromatography on silica gel using a DCM/MeOH solvent system.[10]

This protocol outlines a greener, electrochemical approach to the synthesis of N-acetylcolchinol.

Materials:

-

Chalcone (B49325) precursor

-

Electrochemical cell

-

Reagents for asymmetric reduction (if enantioselective synthesis is desired)

Procedure:

-

Perform a chemoselective reduction of the chalcone precursor in an electrochemical cell.

-

Conduct an intramolecular oxidative arene-arene coupling of the resulting intermediate in an electrochemical cell to yield racemic N-acetylcolchinol.

-

For the asymmetric variant, introduce an asymmetric reduction step using a suitable chiral reducing agent.

-

Subsequent electrochemical deprotection and acylation yield the desired enantiomer of N-acetylcolchinol.[11][12]

Structural Analysis Techniques

This protocol provides a general workflow for determining the crystal structure of a tubulin-ligand complex.

Materials:

-

Purified tubulin

-

This compound analog (ligand)

-

Crystallization buffer

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Complex Formation: Incubate purified tubulin with a molar excess of the this compound analog to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain protein-ligand co-crystals.

-

Crystal Soaking (Alternative): If apo-tubulin crystals are available, they can be soaked in a solution containing the ligand to form the complex within the crystal lattice.

-

Cryo-protection: Transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and use molecular replacement with a known tubulin structure as a search model to solve the phase problem. Build the ligand into the electron density map and refine the structure to obtain the final atomic model of the tubulin-ligand complex.[13][14]

This protocol outlines a general approach for the structural elucidation of this compound analogs using NMR spectroscopy.

Materials:

-

Purified this compound analog

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified analog in 0.5-0.7 mL of a suitable deuterated solvent. Filter the solution into an NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to determine the number, chemical environment, and multiplicity of protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

-

-

Structure Elucidation: Integrate the data from all NMR experiments to assemble the complete chemical structure of the analog.[15][16]

Biological Evaluation

This assay measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol

-

Test compound (this compound analog)

-

Positive control (e.g., this compound, nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

On ice, prepare the tubulin solution in polymerization buffer containing GTP and glycerol.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and vehicle controls.

-

Initiate polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader set at 37°C.

-

Measure the absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for 60-90 minutes.

-

Plot the absorbance/fluorescence versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value, the concentration that inhibits polymerization by 50%, can be calculated.[17][18]

Signaling Pathways and Experimental Workflows

This compound and its analogs exert their cellular effects by modulating several key signaling pathways, primarily through their interaction with tubulin.

Disruption of Microtubule Dynamics

The primary mechanism of action of this compound is the disruption of microtubule dynamics. By binding to the interface of α- and β-tubulin, this compound binding site inhibitors (CBSIs) prevent the conformational change required for tubulin polymerization. This leads to the depolymerization of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][19]

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Inhibition of the NLRP3 Inflammasome

Beyond its antimitotic effects, this compound has potent anti-inflammatory properties, which are largely attributed to its inhibition of the NLRP3 inflammasome. The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, are dependent on microtubule integrity. By disrupting microtubule networks, this compound prevents the spatial organization of inflammasome components, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[20]

Caption: this compound disrupts microtubules, preventing NLRP3 inflammasome assembly and cytokine release.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the evaluation of novel this compound analogs.

Caption: A typical workflow for the synthesis and evaluation of novel this compound analogs.

Conclusion

The structural analysis of this compound and its analogs remains a vibrant area of research with significant potential for the development of novel therapeutics. A deep understanding of the structure-activity relationships, coupled with robust experimental methodologies, is paramount for the rational design of next-generation this compound binding site inhibitors. By leveraging the detailed protocols and conceptual frameworks presented in this guide, researchers can systematically explore the vast chemical space of this compound derivatives to identify candidates with enhanced efficacy and improved safety profiles for the treatment of cancer and inflammatory diseases. The continued integration of synthetic chemistry, structural biology, and cell biology will undoubtedly pave the way for the clinical translation of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short electrochemical asymmetric synthesis of (+)- N -acetylcolchinol - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02321K [pubs.rsc.org]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 15. Discovery of potent tubulin inhibitors targeting the this compound binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]